
N-(3,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a thiourea derivative that is synthesized through a multi-step process and has been found to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-(3,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea is not fully understood, but it is believed to act through various pathways. N-(3,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has been found to increase the expression of growth hormone-releasing hormone (GHRH) in the hypothalamus, which in turn stimulates the release of growth hormone (GH) from the pituitary gland. N-(3,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects
N-(3,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has been found to exhibit a range of biochemical and physiological effects. In livestock species, N-(3,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has been found to improve growth performance, feed efficiency, and nutrient digestibility. N-(3,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has also been found to increase the expression of genes involved in lipid metabolism and energy homeostasis.
In the field of medicine, N-(3,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has been found to exhibit anti-inflammatory and analgesic effects, and has been investigated for its potential as a treatment for various inflammatory diseases. N-(3,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has also been found to exhibit anti-tumor activity and has been investigated for its potential as a treatment for cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. N-(3,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea is also stable and can be stored for long periods of time. However, N-(3,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has some limitations for lab experiments. It is relatively expensive compared to other chemicals and requires careful handling due to its toxicity.
Orientations Futures
There are several future directions for the study of N-(3,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea. In the field of agriculture, further research is needed to determine the optimal dosage and duration of N-(3,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea supplementation for different livestock species. In the field of medicine, further research is needed to determine the potential of N-(3,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea as a treatment for various inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of N-(3,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea and to identify potential side effects and safety concerns.
Méthodes De Synthèse
N-(3,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea is synthesized through a multi-step process that involves the reaction of 3,5-dimethoxybenzaldehyde with ammonium thiocyanate to form 3,5-dimethoxyphenylthiocyanate. This compound is then reacted with 3-pyridinemethylamine to form N-(3,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea. The synthesis of N-(3,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has been optimized to improve yield and purity, and various methods have been developed to synthesize N-(3,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea using different starting materials.
Applications De Recherche Scientifique
N-(3,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has been extensively studied for its potential applications in various fields. In the field of agriculture, N-(3,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has been found to improve the growth performance and feed efficiency of various livestock species, including pigs, chickens, and fish. N-(3,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has also been investigated for its potential as an attractant for aquatic animals, such as shrimp and fish.
In the field of medicine, N-(3,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has been found to exhibit anti-inflammatory and analgesic effects, and has been investigated for its potential as a treatment for various inflammatory diseases, such as arthritis and colitis. N-(3,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has also been found to exhibit anti-tumor activity and has been investigated for its potential as a treatment for cancer.
Propriétés
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-19-13-6-12(7-14(8-13)20-2)18-15(21)17-10-11-4-3-5-16-9-11/h3-9H,10H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFCBYCDSDQCHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)NCC2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5720579.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide](/img/structure/B5720583.png)
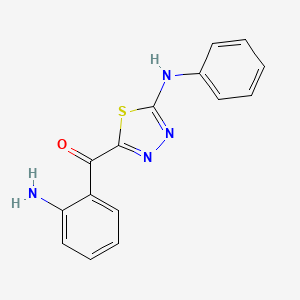
![methyl 3-{[(4-methoxyphenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B5720598.png)
![1-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5720613.png)
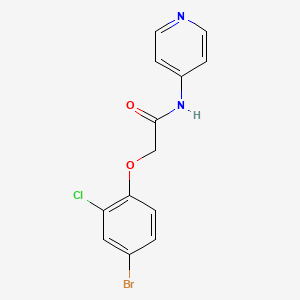


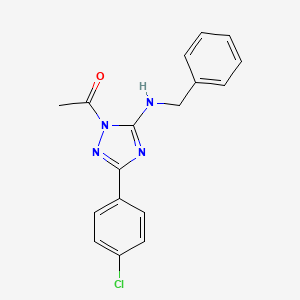
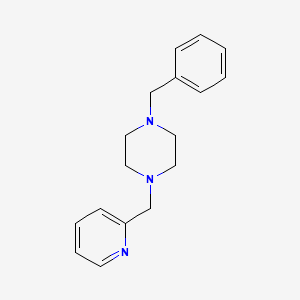

![1-[(5-phenyl-2-furyl)carbonothioyl]piperidine](/img/structure/B5720652.png)
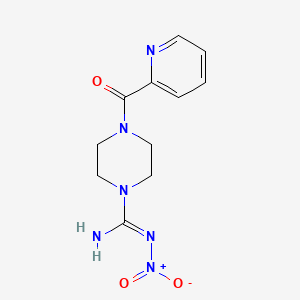
![N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5720670.png)